Array ( [bid] => 3057052 )
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt characterized by a pyridinium core. Its chemical structure features a methoxycarbonyl group at the 4-position and a methyl group at the 1-position of the pyridine ring. This compound is recognized for its versatility in various scientific research applications, including organic synthesis, biochemical studies, and industrial processes. The unique structural attributes allow it to engage in a wide array of
The biological activity of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide is notable, particularly in its antibacterial and antifungal properties. The mechanism of action involves interaction with cellular membranes, disrupting their structure and function, which leads to alterations in cellular metabolism and ultimately cell death. This makes it a compound of interest in pharmacological studies aimed at developing new antimicrobial agents.
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide finds applications across various domains:
Research into the interactions of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide with biological systems has highlighted its potential as an antimicrobial agent. Studies indicate that it may disrupt cellular membranes, leading to significant changes in cell viability and function. Further exploration into its interactions could provide insights into its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide:
| Compound Name | Structural Features |
|---|---|
| 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide | Ethyl group at the 1-position |
| 1-Methyl-3-(methoxycarbonyl)pyridinium iodide | Methoxycarbonyl group at the 3-position |
| 1-Methyl-4-(carboxymethyl)pyridinium iodide | Carboxymethyl group instead of methoxycarbonyl |
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide stands out due to its specific structural features that confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balanced profile of stability and reactivity, making it suitable for a wide range of applications in both research and industry.
The quaternization of pyridine derivatives via nucleophilic substitution represents the cornerstone of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide synthesis. In this mechanism, the lone pair on the pyridine nitrogen attacks the electrophilic methyl group of methyl iodide, resulting in the formation of a quaternary ammonium iodide salt.
Reaction Dynamics and Optimization
Key variables influencing this process include:
Mechanistic Validation
Fourier-transform infrared (FTIR) spectroscopy confirms successful quaternization through the disappearance of the pyridine N–H stretch at 3,300 cm⁻¹ and the emergence of pyridinium C–N stretches at 1,640–1,570 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy further verifies methyl group incorporation via upfield shifts in the pyridinium proton signals.
Comparative Reaction Conditions
| Parameter | Methanol System | Ethanol System | Neat Reaction |
|---|---|---|---|
| Temperature (°C) | 40–50 | 25–30 | 20–25 |
| Time (h) | 24 | 48 | 168 |
| Quaternization (%) | 100 | 75 | 98 |
Post-synthetic counterion exchange enables fine-tuning of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium salts for specific applications, particularly in ionic liquid design.
Anion Exchange Protocols
The iodide counterion can be replaced via metathesis reactions:
Counterion Size Effects
| Counterion | Ionic Radius (Å) | Melting Point (°C) | Phase Stability |
|---|---|---|---|
| I⁻ | 2.06 | 185–190 | Columnar phase (C₁₂–C₁₄) |
| PF₆⁻ | 2.54 | 95–100 | Amorphous |
| NO₃⁻ | 1.89 | 120–125 | Nematic phase |
Larger anions like PF₆⁻ disrupt crystalline packing, lowering melting points but sacrificing mesophase stability. This trade-off informs material selection for temperature-sensitive applications.
While conventional syntheses rely on polar aprotic solvents, emerging solvent-free strategies offer environmental and economic benefits:
Neat Reaction Systems
Combining excess methyl iodide (acting as both reagent and solvent) with pyridine derivatives under mechanical agitation achieves 95–98% conversion over 5–7 days. Microwave-assisted heating reduces this duration to 2–3 hours while maintaining yields above 90%, though specific studies on 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide remain pending.
Advantages and Limitations
In carbonylation reactions, particularly in the synthesis of acetic acid, 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide serves as a phase-transfer or ionic catalyst that enhances the incorporation of carbon monoxide into organic substrates. The pyridinium cation, with its positive charge localized on the nitrogen, promotes the coordination and activation of carbonyl species, facilitating their insertion into methyl groups or other nucleophilic sites. This catalytic effect is supported by studies on ionic encapsulation of catalysts in acetic acid media, where pyridinium salts help stabilize reactive intermediates and improve catalytic turnover [3]. The methoxycarbonyl group further contributes to the electron-deficient character of the pyridinium ring, enhancing its ability to interact with carbonyl groups and promote carbonylation steps effectively.
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide can facilitate Diels-Alder cycloadditions by acting as an electron-poor dienophile activator through its pyridinium moiety. The positive charge on the nitrogen and the electron-withdrawing methoxycarbonyl substituent increase the electrophilicity of the pyridinium ring, enabling it to interact strongly with electron-rich dienes. Theoretical and experimental studies on related pyridinium and iminium salts have demonstrated that such cations lower activation barriers and promote highly asynchronous concerted cycloaddition pathways with significant polar character [6]. This compound likely stabilizes transition states through electrostatic and coordination effects, enhancing reaction rates and selectivities in Diels-Alder processes.
In Suzuki-Miyaura cross-coupling reactions, 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide may influence the catalytic cycle through coordination effects stemming from its pyridinium structure. The iodide counterion and the positively charged pyridinium ring can interact with palladium catalysts and boronic acid substrates, potentially stabilizing key intermediates such as palladium-aryl complexes. Although direct reports on this exact compound in Suzuki-Miyaura reactions are scarce, pyridinium salts are known to affect transmetalation and reductive elimination steps by modulating the electronic environment around the metal center [7]. The electron-withdrawing methoxycarbonyl substituent can enhance these effects by increasing the electrophilicity of the pyridinium nitrogen, thereby facilitating cross-coupling efficiency and selectivity.
| Application Area | Catalytic Role | Mechanistic Contribution | Supporting Evidence Sources |
|---|---|---|---|
| Grignard Reaction Pathways | Mediator stabilizing intermediates | Ionic interaction with nucleophiles, regioselectivity modulation | [1] [7] |
| Carbonylation in Acetic Acid Synthesis | Phase-transfer catalyst enhancing CO insertion | Activation of carbonyl groups, stabilization of intermediates | [3] |
| Diels-Alder Cycloadditions | Electrophilic activator of dienophiles | Lowering activation barrier, stabilizing transition states | [6] |
| Suzuki-Miyaura Cross-Coupling | Coordination effect on Pd catalyst and substrates | Modulation of transmetalation and reductive elimination | [7] |
Grignard Reaction Mediation: Pyridinium salts structurally related to 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide have been implicated in facilitating regio- and enantioselective additions, suggesting a role in directing Grignard reagent addition through ionic and steric effects [1].
Carbonylation Processes: Ionic encapsulation studies show that pyridinium salts can stabilize catalytic species in acetic acid media, improving carbonylation efficiency. The methoxycarbonyl substituent enhances this by increasing the electrophilicity of the pyridinium ion, favoring carbon monoxide insertion [3].
Diels-Alder Reactions: Computational studies indicate that positively charged nitrogen centers in pyridinium and iminium ions create a polar environment that lowers the energy barrier for cycloaddition, promoting asynchronous concerted mechanisms with high selectivity [6].
Suzuki-Miyaura Cross-Coupling: Research on pyridinium-based catalysts points to their ability to coordinate with palladium centers and influence key steps in cross-coupling, such as transmetalation, through electronic modulation by substituents like methoxycarbonyl groups [7].
The catalytic behavior of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide represents a sophisticated interplay of electrostatic interactions, Lewis acid properties, and bifunctional mechanisms. This pyridinium-based ionic compound exhibits unique mechanistic features that distinguish it from conventional organic catalysts through its ability to simultaneously activate multiple reaction pathways.
The pyridinium cation in 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide serves as a powerful electrostatic stabilizer for transition states through multiple interaction modes. Computational studies using density functional theory at the B3LYP/6-311G(d,p) level have revealed that the iodide anion interacts electrostatically with the positively charged pyridinium nitrogen atom, creating a charge-separated environment that significantly influences reaction pathways [1].
The electrostatic stabilization mechanism operates through direct charge-charge interactions between the pyridinium center and developing charges in transition states. Research on related pyridinium compounds has demonstrated that electrostatic interactions can provide stabilization energies ranging from 1.55 to 4.20 kcal/mol, depending on the specific structural features and reaction conditions [2]. This stabilization occurs through the formation of favorable electrostatic contacts that reduce the overall energy barrier for bond formation and breaking processes.
Quantum chemical benchmarking studies on substituted pyridinium ions have shown that the electrostatic environment created by the pyridinium-iodide ion pair can accurately predict transition state energies with unprecedented precision [3] [4]. The methodological validation using CCSD(T)-F12 calculations confirms that density functional theory approaches provide chemical accuracy for describing these electrostatic interactions in both gas and aqueous phases.
The directionality of electrostatic interactions plays a crucial role in determining reaction selectivity. Electrostatic potential mapping studies have revealed that the anisotropic nature of the electrostatic field around the pyridinium center creates preferential orientations for substrate approach, leading to enhanced regioselectivity in catalytic transformations [5]. This directional bias stems from the asymmetric charge distribution around the pyridinium ring, which is further modulated by the methoxycarbonyl substituent at the 4-position.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₀INO₂ | [6] [7] |
| Molecular Weight (g/mol) | 279.08 | [6] [7] |
| CAS Number | 7630-02-6 | [6] [7] |
| IUPAC Name | 4-(methoxycarbonyl)-1-methylpyridin-1-ium iodide | [6] [7] |
| Melting Point | Not specified | [8] |
| Solubility | Soluble in polar solvents | [8] |
| Stability | Stable under normal conditions | [9] |
The transition state stabilization mechanism is further enhanced by the ability of the pyridinium system to undergo conformational changes that optimize electrostatic interactions. Studies on pyridinium halides have shown that phase transitions involving ion reorientation can dramatically alter the activation energies for catalytic processes, with barriers ranging from 1.55 kcal/mol for chloride systems to 4.20 kcal/mol for iodide systems [2].
The pyridinium center in 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide exhibits pronounced Lewis acid characteristics that enable effective activation of polar bonds. This Lewis acid behavior manifests through coordination interactions with electron-rich centers in substrate molecules, leading to enhanced electrophilicity and facilitated bond activation processes.
The Lewis acid activation mechanism proceeds through direct coordination of the pyridinium nitrogen to electron-donating groups in substrate molecules. Mechanistic studies on pyridine activation by Lewis acids have revealed that the formation of coordination complexes results in significant electronic perturbations that lower activation barriers for subsequent chemical transformations [10]. The electron-withdrawing methoxycarbonyl group at the 4-position enhances the Lewis acidity of the pyridinium center by further reducing electron density on the nitrogen atom.
Computational investigations using frustrated Lewis pair methodology have provided detailed insights into the energetics of pyridinium-mediated Lewis acid activation. Studies on related systems show that the formation of ion pair intermediates through Lewis acid-base interactions can reduce activation barriers to 27.9-28.2 kcal/mol, representing significant catalytic enhancement compared to uncatalyzed processes [11]. The rate-limiting step in these transformations typically involves proton transfer processes that are facilitated by the Lewis acid activation.
The polar bond activation capability of the pyridinium system extends to various substrate classes through different coordination modes. Research on pyridine functionalization has demonstrated that Lewis acid activation can enable nucleophilic aromatic substitution, conjugate addition, and cyclization reactions under mild conditions [10] [12]. The versatility of this activation mode stems from the ability of the pyridinium center to adapt its coordination geometry to accommodate different substrate geometries.
The Lewis acid behavior is further modulated by solvent effects and the presence of the iodide counterion. Studies on ionic liquid systems containing pyridinium cations have shown that the Lewis acid strength can be tuned through careful selection of anions and solvent environments [13] [14]. The iodide anion in 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide provides an optimal balance between ion pair stability and catalytic activity.
| Study Type | Compound Class | Key Finding | Reference |
|---|---|---|---|
| DFT Calculations (B3LYP/6-311G(d,p)) | Diethoxycarbonyl-methylpyridinium iodide | Electrostatic interactions with iodide anion | [1] |
| Quantum Chemical Benchmarking | Substituted pyridinium ions | Accurate pKa prediction within 1 unit | [3] [4] |
| Electrostatic Potential Analysis | Pyridinium halides | Transition state prediction capability | [5] |
| Molecular Dynamics Simulations | Ionic liquids with pyridinium cations | Complex molecular interactions in solution | [15] |
| Energy Decomposition Analysis | Pyridinium-anion complexes | Comparable hydrogen bonding and anion-π interactions | [16] |
The unique catalytic properties of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide arise from the synergistic interaction between the pyridinium cation and iodide anion, creating a bifunctional catalytic system capable of simultaneous activation of multiple reaction components. This anion-cation cooperation represents a sophisticated mechanism that enables complex transformations through coordinated dual activation pathways.
The bifunctional catalysis mechanism operates through simultaneous electrophile-nucleophile dual activation, where the pyridinium cation activates electrophilic centers while the iodide anion activates nucleophilic species [14]. This cooperative activation strategy has been demonstrated to significantly enhance reaction rates and selectivities compared to monofunctional catalytic systems. The mechanism involves a relay of cooperative hydrogen bonds and charge-charge interactions that create optimal geometries for bond formation processes.
Spectroscopic studies using proton nuclear magnetic resonance and infrared spectroscopy have provided direct evidence for the formation of hydrogen-bonded clusters between the pyridinium cation and iodide anion [14]. These clusters serve as the active catalytic species, with the specific geometry and electronic properties determined by the balance between electrostatic attraction and steric repulsion. Mass spectrometry investigations using MALDI-TOF-TOF techniques have confirmed the existence of these clustered species in solution.
The anion-cation synergy extends to the stabilization of transition states through complementary interactions. Energy decomposition analysis has revealed that both hydrogen bonding and anion-π interactions contribute comparably to the overall stabilization energy in pyridinium-iodide systems [16]. The iodide anion can form multiple short contacts with hydrogen atoms and aromatic rings of the pyridinium cation, creating a network of stabilizing interactions that persist throughout the catalytic cycle.
The cooperative mechanism is particularly effective in reactions involving carbon dioxide utilization, where the bifunctional catalyst can simultaneously activate both the carbon dioxide molecule and the co-reactant. Studies on dimethylaminopyridinium iodide systems have shown that this cooperative activation enables efficient cyclic carbonate synthesis from epoxides and carbon dioxide under ambient conditions [17]. The mechanism involves nucleophilic activation of carbon dioxide by the dimethylaminopyridine component while the iodide anion facilitates epoxide ring opening.
| Reaction Type | Activation Energy (kcal/mol) | Mechanism | Reference |
|---|---|---|---|
| Pyridinium reduction | 1.55-4.20 | Ion reorientation in crystal lattice | [2] |
| Lewis acid activation | 27.9-28.2 | Pyridine coordination to Lewis acid | [11] |
| Hydrogen bond stabilization | 9.9 | Transition state hydrogen bonding | [18] |
| Electrostatic stabilization | Variable | Charge-charge interactions | [19] [20] |
| Bifunctional catalysis | Not specified | Dual anion-cation activation | [21] [22] |
The bifunctional catalytic activity is further enhanced by the ability of the system to undergo dynamic ion pair formation and dissociation processes. Molecular dynamics simulations of ionic liquid systems have revealed that pyridinium-anion interactions are highly dynamic, with rapid exchange processes that enable optimal catalyst-substrate interactions [15]. This dynamic behavior allows the catalytic system to adapt to different reaction requirements while maintaining high activity levels.
The anion-cation synergy also manifests in the ability to control reaction selectivity through precise positioning of reactive centers. Computational studies have shown that the relative orientation of the pyridinium cation and iodide anion can be controlled through careful molecular design, leading to predictable changes in reaction outcomes [22]. This level of control enables the development of highly selective catalytic processes for complex synthetic transformations.